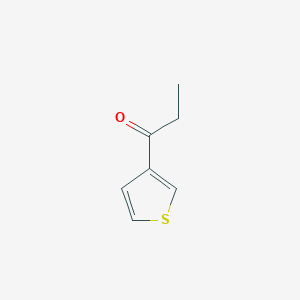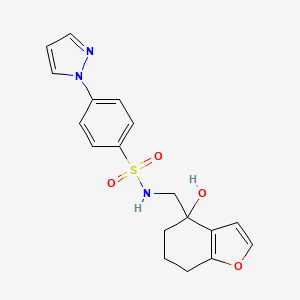
4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CTM was first synthesized in the late 1980s by Russian chemists and was initially developed as a potential treatment for ischemic stroke. However, its cognitive-enhancing properties were soon discovered, and it has since been studied extensively for its potential applications in improving memory and cognitive function.
科学研究应用
CTM has been studied for its potential applications in cognitive enhancement and neuroprotection. It has been shown to improve memory and cognitive function in animal models and has been suggested as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
作用机制
The exact mechanism of action of CTM is not fully understood, but it is believed to work by increasing the activity of the cholinergic system in the brain, which is involved in memory and cognitive function. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
CTM has been shown to increase acetylcholine levels in the brain, which is a neurotransmitter involved in memory and cognitive function. It may also increase blood flow to the brain and have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
CTM has several advantages for lab experiments, including its solubility in water and its ability to cross the blood-brain barrier. However, it is important to note that the effects of CTM may vary depending on the dosage and the individual's physiology.
未来方向
There are several potential future directions for the study of CTM, including its use as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. It may also have applications in the field of cognitive enhancement and as a potential treatment for other cognitive disorders. Further research is needed to fully understand the mechanism of action and potential applications of CTM.
In conclusion, CTM is a synthetic compound that has been studied extensively for its potential applications in cognitive enhancement and neuroprotection. It has been shown to improve memory and cognitive function in animal models and has been suggested as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand the mechanism of action and potential applications of CTM.
合成方法
The synthesis of CTM involves several steps, including the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine, followed by the addition of sodium hydroxide and the purification of the resulting product. The final product is a white crystalline powder that is soluble in water.
属性
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O4S/c1-16(2)9-11(10-17(3,4)20-16)19-25(21,22)15-8-13(23-5)12(18)7-14(15)24-6/h7-8,11,19-20H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQPVKNWPGVTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-chlorophenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2980818.png)
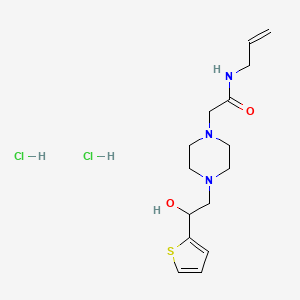
![2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2980822.png)
![5-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2980823.png)
![4-bromo-1-methyl-2-phenyl-5-[(2,2,2-trifluoroethoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2980825.png)
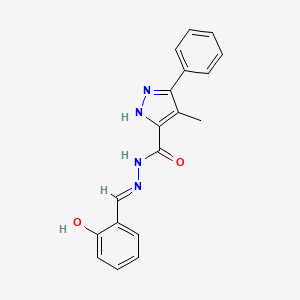
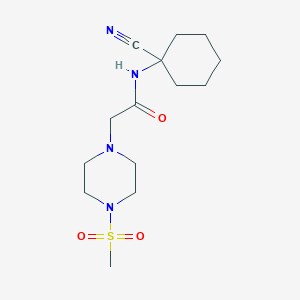
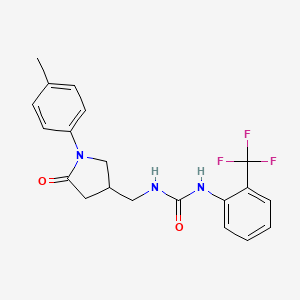
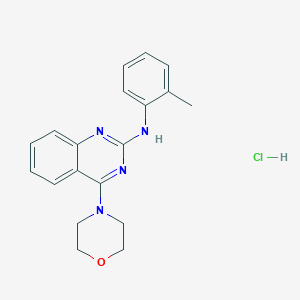
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide](/img/no-structure.png)
![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2980833.png)
![Ethyl 2-(3-(pyrrolidin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate](/img/structure/B2980834.png)
